molecular formula C14H20Cl3NO2S B2566623 (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine CAS No. 1246821-31-7

(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No. B2566623
CAS RN: 1246821-31-7
M. Wt: 372.73
InChI Key: RMPMVPUIQKAJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine, also known as TMTD, is a chemical compound that has been extensively studied for its potential use in scientific research. TMTD is a sulfonamide compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has been found to inhibit the activity of a range of enzymes and proteins, including carbonic anhydrase and cytochrome P450 enzymes. It has also been found to interact with various receptors in the body, including the GABA-A receptor and the TRPV1 receptor. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the disruption of various cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the disruption of cellular signaling pathways. It has also been found to have anti-inflammatory and analgesic effects, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine in scientific research is its versatility and broad range of applications. It can be used to study a variety of biological systems and processes, and has been found to be effective in a range of experimental models. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Researchers must take care to use appropriate safety measures and to carefully monitor the effects of this compound on experimental systems.

Future Directions

There are many potential future directions for research involving (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine. One area of interest is the development of new drugs and compounds based on the structure and properties of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can be synthesized using a variety of methods, including the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and conditions, but the overall process involves the formation of a sulfonamide bond between the two molecules.

Scientific Research Applications

(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has been found to have a range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a tool to study the function of various enzymes and proteins, as well as to investigate the mechanisms of action of different drugs and compounds. This compound has also been used to study the effects of various environmental toxins on biological systems.

properties

IUPAC Name

2,3,4-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl3NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)10-7-6-9(15)11(16)12(10)17/h6-7,18H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPMVPUIQKAJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.